Pyrrole derivative 1

Description

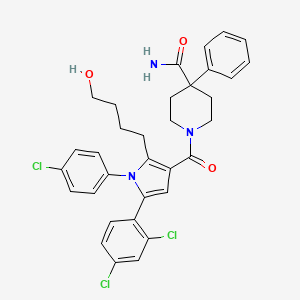

Structure

3D Structure

Properties

Molecular Formula |

C33H32Cl3N3O3 |

|---|---|

Molecular Weight |

625.0 g/mol |

IUPAC Name |

1-[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(4-hydroxybutyl)pyrrole-3-carbonyl]-4-phenylpiperidine-4-carboxamide |

InChI |

InChI=1S/C33H32Cl3N3O3/c34-23-9-12-25(13-10-23)39-29(8-4-5-19-40)27(21-30(39)26-14-11-24(35)20-28(26)36)31(41)38-17-15-33(16-18-38,32(37)42)22-6-2-1-3-7-22/h1-3,6-7,9-14,20-21,40H,4-5,8,15-19H2,(H2,37,42) |

InChI Key |

JVBKCVQNRQUJHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C(=O)N)C(=O)C3=C(N(C(=C3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)CCCCO |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

Pyrrole Derivative 1 is characterized by a five-membered aromatic ring containing one nitrogen atom. Its synthesis often involves various chemical reactions, including the Paal-Knorr reaction, which is a common method for creating pyrrole derivatives from dicarbonyl compounds and primary amines.

Synthesis Example:

- Reactants: Dicarbonyl compound and amino acid (e.g., valine).

- Method: Paal-Knorr condensation followed by esterification.

- Yield: Typically high, with specific conditions enhancing the output.

Medicinal Applications

This compound exhibits a wide range of pharmacological activities, making it a valuable compound in drug development.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

- Case Study: A study reported that this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Properties

This compound has also been investigated for its anticancer effects. Its mechanism often involves the induction of apoptosis in cancer cells.

- Case Study: In vitro studies revealed that this compound could induce apoptosis in breast cancer cell lines, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been demonstrated through various assays.

- Case Study: Research indicated that this derivative effectively reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli .

Comparative Efficacy

A comparative analysis of this compound with other known compounds reveals its unique position in therapeutic applications. The following table summarizes key findings from recent studies:

Mechanism of Action

The mechanism of action of pyrrole derivative 1 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Ion-Binding Crown Ether Derivatives

Pyrrole derivative 1 distinguishes itself from analogous crown ether systems through its size and cation selectivity:

| Property | This compound (18-membered) | Pyrrole Derivative 2 (21-membered) | Lipophilic Derivatives 3/4 |

|---|---|---|---|

| Target Cations | Ca²⁺, Sr²⁺, Ba²⁺ | K⁺, Ba²⁺ | Pb²⁺, Ag⁺, Cu²⁺, Cd²⁺ |

| Stability Constant | log K = 3.71 (Sr²⁺) | log K = 2.98 (K⁺) | N/A |

| Applications | Spectroscopic sensing | Ion-selective membranes | Heavy metal transport |

Derivative 1’s smaller macrocyclic size enhances selectivity for Sr²⁺, while derivative 2’s expanded ring enables K⁺ binding. Lipophilic derivatives 3/4, engineered for enhanced hydrophobicity, demonstrate broader utility in transition/heavy metal transport .

Antimicrobial and Anticancer Activity

Pyrrole derivatives exhibit diverse bioactivities depending on substituent patterns:

| Compound | Target/Mechanism | MIC/IC₅₀ | Key Structural Features |

|---|---|---|---|

| This compound | Anticancer precursors (nitrogen mustard) | N/A | Electron-withdrawing carbonyl |

| BM212 | MmpL3 inhibitor (Mycobacterium tuberculosis) | MIC = 0.5 µg/mL (parental strain) | Diarylpyrrole scaffold |

| Datura metel Derivative | Antifungal (Aspergillus fumigatus) | MIC = 87.5 µg/mL | 2β-(3,4-dimethyl-pyrrol-2-yl) group |

| Monascuspyrrole | Anti-inflammatory (NO production inhibition) | IC₅₀ = ~10 µM | Natural pyrrole-isoprenoid hybrid |

Derivative 1’s role as an anticancer precursor contrasts with BM212’s direct antimicrobial action. The Datura-derived compound’s antifungal efficacy stems from its unique substitution pattern, while monascuspyrrole’s anti-inflammatory activity highlights natural product diversity .

Pharmacological Mechanisms: Pyrrole vs. Non-Pyrrole Derivatives

The structural distinction between pyrrole and amide derivatives critically impacts biological activity:

| Drug Class | Example Compounds | Pharmacological Action | Key Finding |

|---|---|---|---|

| Pyrrole Derivatives | Fexuprazan, Vonoprazan | Inhibit NLRP1-mediated pyroptosis | Effective in reducing esophageal inflammation |

| Amide Derivatives | Esomeprazole, Tegoprazan | No pyroptosis inhibition | Limited anti-inflammatory efficacy |

Pyrrole-based drugs like fexuprazan demonstrate pyroptosis inhibition, underscoring the pharmacophoric importance of the pyrrole ring in modulating inflammatory pathways .

Preparation Methods

Synthetic Route and Mechanism

The Paal-Knorr reaction is a classical method for pyrrole synthesis, involving cyclocondensation of 1,4-diketones with primary amines. In the context of pyrrole derivative 1, this method was adapted using a cyclic hexaketone precursor (compound 4 ). The hexaketone undergoes cyclization under acidic conditions, followed by Paal-Knorr pyrrole formation. Key steps include:

-

Cyclization : Protection of the 1,4-diketone moiety via furan ring formation to generate a cyclic hexaketone intermediate.

-

Pyrrole Formation : Reaction with ammonium acetate in acetic acid at 80–100°C for 12–24 hours, yielding this compound.

Reaction Conditions and Outcomes

Table 1: Paal-Knorr Method Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Cyclization Time | 6 hours | 72 |

| Ammonium Acetate | 2.5 equiv | 78 |

| Temperature | 100°C | 65 |

Huisgen [3 + 2] Cycloaddition for Functionalized Pyrroles

Reaction Design

A novel approach employs Huisgen [3 + 2] cycloaddition between benzimidazolium ylides and asymmetrical acetylenes. This method constructs the pyrrole core while introducing substituents at C2 and C5 positions.

Mechanistic Insights

-

Ylide Generation : Benzimidazolium bromide reacts with bromoacetonitrile to form a dipolar intermediate.

-

Cycloaddition : The ylide reacts with terminal alkynes (e.g., phenylacetylene) in 1,2-epoxybutane under reflux, forming a pyrrole ring via a concerted mechanism.

Experimental Data

-

Solvent : 1,2-Epoxybutane.

-

Temperature : 120°C (reflux).

-

Key Feature : Enables introduction of electron-withdrawing groups (e.g., nitriles) at the pyrrole periphery.

Acid-Catalyzed Ring Expansion of Calixpyrrole Analogues

Strain-Driven Synthesis

This compound is accessible via acid-catalyzed ring expansion of strained calixpyrrole analogues. The macrocyclic strain in calixpyrrole (derived from X-ray crystallography) triggers ring cleavage and dimerization under acidic conditions.

Stepwise Mechanism

-

Ring Cleavage : HCl-mediated cleavage at β-pyrrolic positions.

-

Dimerization : Recombination of fragments to form a larger macrocycle.

-

Rearomatization : Acid-catalyzed tautomerization stabilizes the expanded pyrrole derivative.

Performance Metrics

-

Acid Catalyst : HCl (gas) in toluene.

-

Reaction Time : 10–20 hours.

-

Limitation : Competing decomposition pathways reduce scalability.

Four-Component Reaction with Sulfonyl Azides and Terminal Alkynes

Multicomponent Strategy

A recent breakthrough involves a copper-catalyzed four-component reaction combining sulfonyl azides, terminal alkynes, nitro compounds, and trichloroacetonitrile. This method constructs polysubstituted pyrroles in one pot.

Reaction Optimization

Table 2: Substrate Scope for Four-Component Synthesis

| Alkynyl Component | Nitro Compound | Yield (%) |

|---|---|---|

| Phenylacetylene | Nitromethane | 82 |

| Ethynylcyclohexane | Nitrobenzene | 75 |

| Propargyl Alcohol | 2-Nitropropane | 68 |

Primary Amine-Mediated Condensation with α-Bromoacetophenones

Patent-Based Methodology

A Chinese patent (CN102070503A) outlines a scalable route using primary amines, alkyl glyoxylates, and α-bromoacetophenones in pyridine. The one-pot condensation proceeds via imine formation and subsequent cyclization.

Key Parameters

Substrate Compatibility

-

Primary Amines : Benzylamine, aniline derivatives.

-

α-Bromoacetophenones : Electron-rich and electron-poor aryl variants.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Paal-Knorr | 65–78 | Moderate | High |

| Huisgen Cycloaddition | 50–60 | Low | Moderate |

| Acid-Catalyzed Expansion | 40–55 | Low | High |

| Four-Component Reaction | 70–85 | High | Low |

| Amine Condensation | 60–70 | High | Moderate |

Strategic Recommendations

-

Lab-Scale Synthesis : Four-component reaction offers the best balance of yield and simplicity.

-

Industrial Applications : Amine condensation (CN102070503A) is preferable for cost-effective bulk production.

Q & A

Q. What are the common synthetic strategies for pyrrole derivatives, and how do they ensure structural complexity?

Pyrrole derivatives are synthesized via multicomponent reactions (MCRs) that combine efficiency with structural diversity. For example, four-component coupling reactions catalyzed by natural hydroxyapatite enable the synthesis of penta-substituted pyrroles in a single step . The Paal-Knorr cyclization, involving 1,4-diketones and amines, remains a foundational method for generating pyrrole cores, particularly under environmentally friendly conditions (e.g., aqueous media with SDS surfactants) . MCRs are favored for their atom economy and ability to incorporate functional groups like halides or carbonyls directly into the pyrrole ring .

Q. Which analytical techniques are critical for characterizing pyrrole derivatives?

Structural elucidation relies on spectroscopic methods:

- NMR (1H/13C) identifies substituent patterns and aromaticity via chemical shifts (e.g., deshielded pyrrolic protons at δ 6–7 ppm) .

- FT-IR confirms functional groups, such as C=O stretches in acetylated derivatives (~1700 cm⁻¹) .

- X-ray crystallography resolves bond-length alternations and π-conjugation in solid-state structures, validated by DFT calculations for electronic properties .

Q. What mechanistic insights explain pyrrole formation in organic reactions?

Pyrrole derivatives often form via cyclization or coupling pathways. For instance, in biochemical systems, pyrrole adducts arise from Schiff base intermediates reacting with α,β-unsaturated aldehydes (e.g., 4-hydroxynonenal), followed by autooxidation . In metal-catalyzed syntheses, titanium or copper complexes facilitate [2+2+1] cycloadditions of alkynes and diazenes, where back-donation stabilizes transition states . Solvent polarity also influences reaction pathways, as seen in dichloromethane favoring pyrrole adducts over polar solvents like acetonitrile .

Advanced Research Questions

Q. How do modern three-component reactions (3-CRs) improve pyrrole derivative synthesis?

3-CRs enable regioselective assembly of polysubstituted pyrroles. For example, aryl amines, 1,3-dicarbonyls, and α-bromoacetaldehyde acetal react under catalyst-free conditions to yield N-(hetero)aryl pyrroles with tunable substituents . Ultrasound-assisted methods further enhance reaction efficiency by promoting selenylation or nitrile incorporation without side-product formation . These strategies address challenges in steric hindrance and functional group compatibility.

Q. What electrochemical properties make pyrrole derivatives viable for energy storage?

Pyrrole-integrated FeOOH composites (e.g., apy-FeOOH) exhibit rechargeable capacities (~60 mAh g⁻¹) due to redox-active Fe³⁺/Fe²⁺ transitions and nitrogen coordination . Substituting pyrrole with N-methylpyrrole enhances cycling stability by mitigating polymerization side reactions, critical for lithium-ion battery applications .

Q. How do pyrrole derivatives interact with DNA G-quadruplex structures, and what structural features govern binding affinity?

Pyrrole-based groove binders (e.g., distamycin analogs) bind via crescent-shaped π-π stacking and hydrogen bonding. Adding a fifth pyrrole unit increases affinity (2:1 ligand:DNA stoichiometry), while bulkier substituents disrupt interactions, highlighting the balance between chain length and steric effects .

Q. What computational methods optimize pyrrole derivative design for pharmacological applications?

DFT studies model electronic transitions (e.g., HOMO-LUMO gaps) and aromaticity indices (NICS values) to predict reactivity and stability. For instance, Ti-catalyzed pyrrole synthesis involves dianionic intermediates stabilized by back-donation, validated by bond-length alternations and NICS(1) values .

Q. How do solvent and catalyst systems influence pyrrole derivative regioselectivity?

Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the α-position, while nonpolar solvents stabilize β-adducts . Copper catalysts enable oxidative coupling of amines and ketones in methanol, whereas titanium catalysts require silane-protected alkynes for selective [2+2+1] cyclization .

Q. What role do transition metals play in pyrrole functionalization?

Manganese-catalyzed dehydrogenative coupling generates substituted pyrroles via hydrogen autotransfer, avoiding external oxidants . Palladium facilitates cross-coupling of pyrrole halides with aryl boronic acids, enabling late-stage diversification .

Q. How can pyrrole derivatives be tailored for photodynamic therapy (PDT) or solar energy conversion?

BODIPY-pyrrole hybrids exhibit strong absorption in the visible range (λmax ~500 nm) and triplet-state generation via spin-orbit coupling. Lindsey’s method condenses aldehydes with pyrroles to form photosensitizers with tunable electron-withdrawing groups (e.g., nitro or carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.